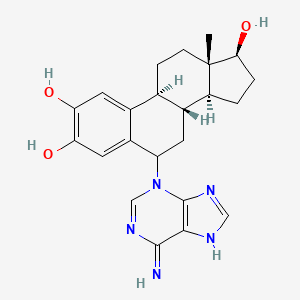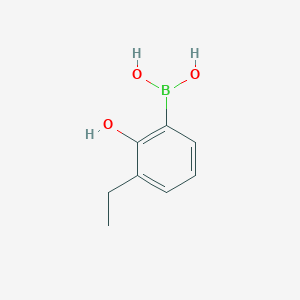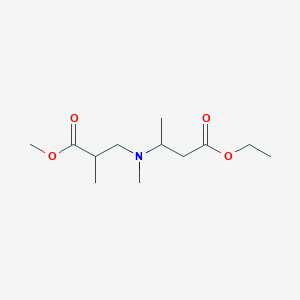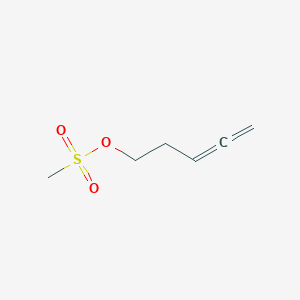
2-Hydroxy Estradiol 6-N3-Adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy Estradiol 6-N3-Adenine is a synthetic compound that combines the structural features of 2-Hydroxy Estradiol and 6-N3-Adenine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The hydroxylation of estradiol is catalyzed by enzymes such as CYP1A2 and CYP3A4 . The adenine moiety is then introduced through a nucleophilic substitution reaction, where adenine is reacted with the hydroxylated estradiol under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of 2-Hydroxy Estradiol 6-N3-Adenine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of bioreactors for enzyme-catalyzed reactions and advanced purification techniques such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy Estradiol 6-N3-Adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The adenine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted adenine compounds .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy Estradiol 6-N3-Adenine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydroxylated steroids and nucleobases.
Biology: Investigated for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects in hormone-related disorders and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2-Hydroxy Estradiol 6-N3-Adenine involves its interaction with estrogen receptors and DNA. The compound binds to estrogen receptors, modulating their activity and influencing gene expression. Additionally, the adenine moiety can intercalate into DNA, affecting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy Estradiol: A metabolite of estradiol with similar hydroxylation but lacking the adenine moiety.
6-N3-Adenine: A modified adenine with similar nucleophilic properties but lacking the steroid structure.
Uniqueness
2-Hydroxy Estradiol 6-N3-Adenine is unique due to its combined structural features, which allow it to interact with both estrogen receptors and DNA. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H27N5O3 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-6-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,24,29-31H,2-6H2,1H3,(H,25,26)/t11-,13-,15+,16?,19+,23+/m1/s1 |
InChI-Schlüssel |
IIQKSVGPYDEBGE-MIPWJFNXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6 |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)

![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)




![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
